molecular formula C17H14Cl2N4O2 B5889715 N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate CAS No. 67629-52-1

N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate

Cat. No.: B5889715
CAS No.: 67629-52-1
M. Wt: 377.2 g/mol
InChI Key: DEVIBLJUXPTNNN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of both dichlorophenyl and oxadiazolium groups in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate typically involves multiple steps:

    Formation of the oxadiazolium ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the oxadiazolium intermediate with a phenylethyl halide.

    Formation of the carbamimidate group: The final step involves the reaction of the intermediate with a suitable isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl and oxadiazolium groups suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate: Unique due to the combination of dichlorophenyl and oxadiazolium groups.

    N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]urea: Similar structure but with a urea group instead of carbamimidate.

    N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]thiourea: Similar structure but with a thiourea group.

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-N’-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-14-7-6-13(10-15(14)19)20-17(24)21-16-11-23(22-25-16)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H-,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVIBLJUXPTNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=NOC(=C2)N=C(NC3=CC(=C(C=C3)Cl)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[N+]2=NOC(=C2)/N=C(/NC3=CC(=C(C=C3)Cl)Cl)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67629-52-1
Record name Sydnone imine, N-((3,4-dichlorophenyl)carbamoyl)-3-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067629521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 3
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 4
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 5
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 6
N-(3,4-dichlorophenyl)-N'-[3-(2-phenylethyl)oxadiazol-3-ium-5-yl]carbamimidate

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